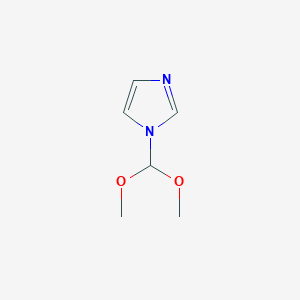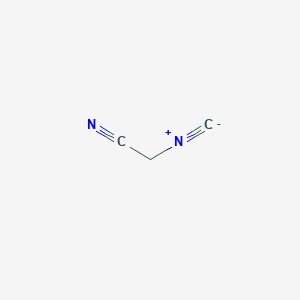
2-Acetyl-3-methylquinoxaline 1-oxide
Descripción general
Descripción
2-Acetyl-3-methylquinoxaline 1-oxide is a heterocyclic organic compound that belongs to the quinoxaline family . It is also known as 1-(3-Methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone . It is used in the pharmaceutical industry as an intermediate .
Synthesis Analysis
The synthesis of 2-Acetyl-3-methylquinoxaline 1-oxide and its derivatives has been a subject of extensive research . The Wittig reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide under microwave irradiation yielded a compound with high antioxidant and anti-inflammatory activity .Molecular Structure Analysis
The molecular formula of 2-Acetyl-3-methylquinoxaline 1-oxide is C11H10N2O2 . It is a weak base and can form salts with acids . The structure is composed of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis
Quinoxaline derivatives, including 2-Acetyl-3-methylquinoxaline 1-oxide, have high reactivity and tend to undergo various rearrangements . They are known to undergo reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Aplicaciones Científicas De Investigación
Antituberculosis Activity
2-Acetyl-3-methylquinoxaline 1-oxide has demonstrated significant potential in the treatment of tuberculosis. Jaso et al. (2003) found that derivatives of this compound exhibit good antitubercular activity with low cytotoxicity, making them promising leads for new antituberculosis drugs (Jaso, Zarranz, Aldana, & Monge, 2003). Additionally, Das et al. (2010) reported that certain derivatives of 2-acetyl-3-methylquinoxaline 1-oxide have significant antitubercular potencies and can affect mitochondrial respiration, which might be a mechanism for their antitubercular properties (Das, Das, Bandy, Gorecki, & Dimmock, 2010).
Synthesis and Chemical Reactions
The synthesis and chemical reactions of 2-acetyl-3-methylquinoxaline 1-oxide have been extensively studied. Niu Feng-xia (2006) described an effective synthetic process for this compound with applications in industrial settings (Niu Feng-xia, 2006). Ahmad et al. (1965) explored the unusual chlorine substitution reactions of related quinoxaline derivatives (Ahmad, Habib, Ziauddin, & Bashir, 1965).
Antimicrobial Activity
2-Acetyl-3-methylquinoxaline 1-oxide and its derivatives have shown antimicrobial properties. Loriga et al. (1990) synthesized derivatives to investigate their anti-microbial activity, finding some compounds effective against Trichomonas vaginalis (Loriga, Nuvole, Paglietti, Fadda, & Zanetti, 1990). Similarly, Dirlam et al. (1983) reported that certain 3-[(alkylthio)methyl]quinoxaline 1-oxide derivatives exhibited good antibacterial activity against pathogens important in veterinary medicine (Dirlam, Presslitz, & Williams, 1983).
Metabolism Studies
The metabolism of related compounds, such as 2-hydroxymethyl-3-methylquinoxaline-di-N-oxide, has been investigated in animals like chickens, rats, and dogs, with the findings potentially relevant for understanding the metabolism of 2-acetyl-3-methylquinoxaline 1-oxide (Figdor & Hobbs, 1980).
Propiedades
IUPAC Name |
1-(3-methyl-1-oxidoquinoxalin-1-ium-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-11(8(2)14)13(15)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIDSNIUFJODMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2[N+](=C1C(=O)C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504987 | |
| Record name | 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-methylquinoxaline 1-oxide | |
CAS RN |
61522-57-4 | |
| Record name | 1-(3-Methyl-1-oxo-1lambda~5~-quinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,5-a]pyridinium, 2-amino-, bromide](/img/structure/B3054593.png)











![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B3054612.png)